

# Application Notes and Protocols: Quantifying Liver Fat Reduction by Ervogastat Utilizing MRI-PDFF

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ervogastat*

Cat. No.: *B10831021*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ervogastat** (PF-06865571) is an investigational, orally administered small molecule that acts as a potent and selective inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2).[1] This enzyme is crucial in the final step of triglyceride synthesis in the liver.[2] By inhibiting DGAT2, **Ervogastat** aims to reduce the accumulation of fat in the liver (hepatic steatosis), a key characteristic of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH).[2][3]

Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) has emerged as a highly accurate and reproducible non-invasive biomarker for quantifying liver fat. It provides a quantitative measure of the fraction of protons in tissue that are bound to fat. This technique is increasingly being used in clinical trials to assess the efficacy of therapeutic agents aimed at reducing hepatic steatosis.

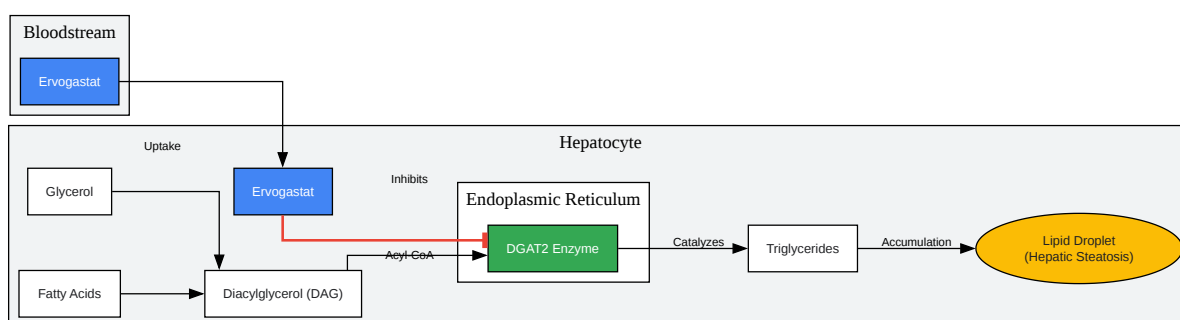
These application notes provide a comprehensive overview of the use of MRI-PDFF to quantify the reduction in liver fat in response to treatment with **Ervogastat**, based on methodologies used in recent clinical trials.

## Mechanism of Action of Ervogastat

**Ervogastat** selectively inhibits the DGAT2 enzyme, which is predominantly expressed in the liver and adipose tissue. DGAT2 catalyzes the final and committed step in the synthesis of triglycerides, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA.[2]

By inhibiting DGAT2, **Ervogastat** blocks the synthesis of new triglycerides in the liver, thereby reducing the overall lipid droplet accumulation within hepatocytes.[2] This targeted inhibition is a promising therapeutic strategy for mitigating hepatic steatosis, a central driver of NASH pathogenesis.[3]

## Signaling Pathway of Ervogastat in Hepatocytes



[Click to download full resolution via product page](#)

Mechanism of **Ervogastat** in reducing hepatic triglyceride synthesis.

## Quantifying Liver Fat Reduction with MRI-PDFF

MRI-PDFF is a validated imaging biomarker that provides a quantitative assessment of the fraction of mobile protons attributable to fat within a given voxel of tissue. It is a highly sensitive and reproducible method for measuring changes in hepatic steatosis over time.

## Clinical Trial Evidence: The MIRNA Study (NCT04321031)

A pivotal phase 2, randomized, double-blind, placebo-controlled study, known as the MIRNA trial, evaluated the efficacy and safety of **Ervogastat** in patients with biopsy-confirmed NASH and fibrosis. While the primary endpoints of this study were histological, a key secondary endpoint involved the assessment of liver fat change using MRI-PDFF.

#### Data Presentation

The following tables summarize the treatment arms and available results from the MIRNA trial. It is important to note that while the study design and primary outcomes have been published, the specific quantitative MRI-PDFF data showing the mean or median percent change from baseline for each treatment arm has not been publicly released in detail as of the latest available information. The tables are therefore structured to present the study design and will be updated as more specific data becomes available.

Table 1: **Ervogastat** Monotherapy and Placebo Arms in the MIRNA Trial

Treatment Arm	Dosage	Administration	Duration	Number of Patients (N)	MRI-PDFF Mean % Change from Baseline
Placebo	-	Twice Daily	48 Weeks	34	Data Not Available
Ervogastat	25 mg	Twice Daily	48 Weeks	35	Data Not Available
Ervogastat	75 mg	Twice Daily	48 Weeks	48	Data Not Available
Ervogastat	150 mg	Twice Daily	48 Weeks	42	Data Not Available
Ervogastat	300 mg	Twice Daily	48 Weeks	31	Data Not Available

Table 2: **Ervogastat** in Combination with Clesacostat in the MIRNA Trial

Treatment Arm	Dosage	Administration	Duration	Number of Patients (N)	MRI-PDFF Mean % Change from Baseline
Ervogastat + Clesacostat	150 mg + 5 mg	Twice Daily	48 Weeks	35	Data Not Available
Ervogastat + Clesacostat	300 mg + 10 mg	Twice Daily	48 Weeks	30	Data Not Available

## Experimental Protocols

### MRI-PDFF Protocol for Liver Fat Quantification (Based on the MIRNA Trial)

The following protocol is based on the methodology described for the imaging substudy of the MIRNA (NCT04321031) clinical trial.

#### 1. Patient Preparation:

- Patients are required to fast for a minimum of 4 hours prior to the MRI scan. Water is permitted.

#### 2. MRI System:

- The protocol is standardized for use across multiple clinical sites and MRI scanner vendors (e.g., Siemens, GE, Philips) with a field strength of 1.5T or 3T.

#### 3. Image Acquisition:

- A two-dimensional, multi-echo spoiled gradient-recalled echo (GRE) pulse sequence is utilized.
- A minimum of six echoes are acquired to allow for the separation of water and fat signals and to correct for T2\* decay.

- The acquisition is performed during a single breath-hold to minimize motion artifacts.

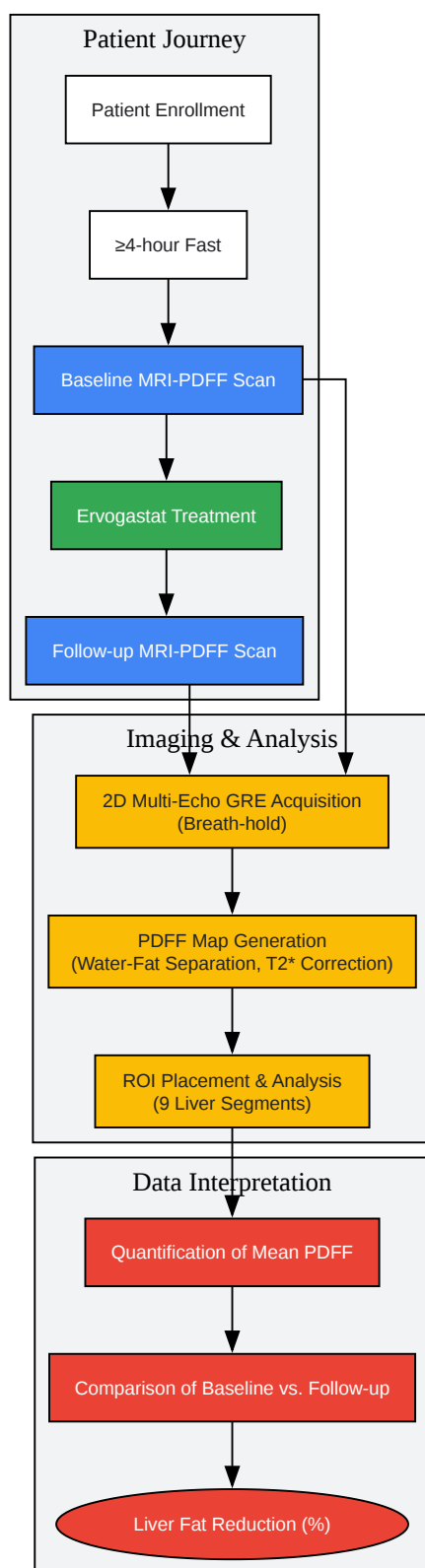
#### 4. Image Analysis:

- The acquired multi-echo data is processed using a validated algorithm to generate PDFFF maps. This algorithm corrects for confounding factors such as T1 bias, T2\* decay, and the multi-peak spectral complexity of fat.
- The analysis is performed by a blinded central reading facility to ensure consistency and objectivity.
- Regions of Interest (ROIs) are drawn on the PDFFF maps to measure the average liver fat content.
- Standardized ROI placement involves placing a 2.5 cm diameter circular ROI in each of the nine anatomical liver segments, with the exception of the caudate lobe where a 1.5 cm diameter ROI is used.
- The mean PDFFF from all ROIs is calculated to represent the overall liver fat content.

#### 5. Data Reporting:

- The primary outcome of the MRI-PDFFF analysis is the percentage change in liver fat from baseline to the end of the treatment period (e.g., 48 weeks).

## Experimental Workflow for MRI-PDFFF Quantification



[Click to download full resolution via product page](#)

Workflow for quantifying liver fat reduction using MRI-PDFF.

## Conclusion

**Ervogastat**, a selective DGAT2 inhibitor, holds promise as a therapeutic agent for reducing hepatic steatosis in patients with NASH. The use of MRI-PDFF as a quantitative imaging biomarker provides a robust and non-invasive method for assessing the treatment response to **Ervogastat** in a clinical trial setting. The detailed protocols outlined in these application notes are based on the rigorous methodologies employed in recent phase 2 clinical studies and are intended to guide researchers and drug development professionals in the application of this technology for the evaluation of novel therapies for NAFLD and NASH. As more quantitative data from these trials become publicly available, a more precise understanding of the dose-dependent effects of **Ervogastat** on liver fat reduction will be established.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Quantifying Liver Fat Reduction by Ervogastat Utilizing MRI-PDFF]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831021#utilizing-mri-pdff-to-quantify-liver-fat-reduction-by-ervogastat]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)